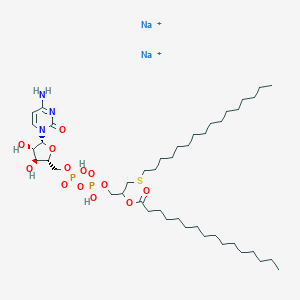
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile
Übersicht
Beschreibung
“6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile” is a compound that is related to the technical field of pharmaceutical synthesis . It is an important intermediate for preparing tyrosine kinase inhibitors of a 3-cyanoquinoline parent structure, including bosutinib, neratinib, pelitinib, and pyrotinib .
Synthesis Analysis
The synthesis of this compound involves several steps . First, Compound 3 and Compound 2 react in the presence of a sulfonic compound to give Compound 4. Then, Compound 4, 4-nitro-3-ethoxylphenylamine, and triethyl orthoformate react by heating at reflux to give a solid intermediate. This solid intermediate and a Lewis acid are heated for a ring-closing reaction to give Compound 5. Finally, Compound 5, hydrazine hydrate, and activated carbon react in the presence of a catalyst to give the desired compound . This method has advantages of a short reaction route, a high yield, and simple procedures, and it requires no extreme reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an amino group, a chloro group, a pyridinylmethoxy group, an ethoxyquinoline group, and a carbonitrile group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a reaction between Compound 3 and Compound 2 in the presence of a sulfonic compound, a reaction between Compound 4, 4-nitro-3-ethoxylphenylamine, and triethyl orthoformate, a ring-closing reaction involving a solid intermediate and a Lewis acid, and a reaction between Compound 5, hydrazine hydrate, and activated carbon in the presence of a catalyst .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- A study reports the synthesis of derivatives related to this compound, emphasizing their notable action against tested microbes (Goswami et al., 2022). These derivatives have been characterized by spectroscopic methods such as IR, 1H NMR, Mass Spectroscopy, and elemental analysis.
Chemical Transformations and Reactions
- Investigations into the chemical reactivity of related compounds towards nucleophilic reagents have been conducted, leading to the synthesis of a variety of heterocyclic systems (Ibrahim & El-Gohary, 2016). These studies provide insight into the potential applications and reactivity patterns of this class of compounds.
Synthesis of Complex Heterocyclic Compounds
- Research has focused on the synthesis of complex heterocyclic compounds incorporating the isoquinoline moiety, which is structurally similar to the compound (Abdallah et al., 2009). These studies are crucial for understanding the broader implications and applications of such compounds in scientific research.
Anti-bacterial and Anti-fungal Activity
- Several studies have synthesized derivatives of pyrimidine-carbonitriles and evaluated their antibacterial and antifungal activities (Rostamizadeh et al., 2013). This research highlights the potential medicinal applications of these compounds.
Synthesis Under Specific Conditions
- Research has been conducted on the efficient synthesis of derivatives under microwave-assisted conditions, showing promising potential for green and efficient synthesis methods (Divate & Dhongade-Desai, 2014). This is relevant for the development of more sustainable and efficient pharmaceutical manufacturing processes.
Anti-inflammatory Activity
- Studies have explored the synthesis and anti-inflammatory activity of similar compounds, providing insights into their potential therapeutic applications (El-Salam et al., 2009). This research opens up avenues for the development of new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
6-amino-4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-ethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2/c1-2-31-23-11-21-18(10-20(23)27)24(15(12-26)13-29-21)30-16-6-7-22(19(25)9-16)32-14-17-5-3-4-8-28-17/h3-11,13H,2,14,27H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGKROVGVSWJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649528 | |
| Record name | 6-Amino-4-{3-chloro-4-[(pyridin-2-yl)methoxy]anilino}-7-ethoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile | |
CAS RN |
848139-78-6 | |
| Record name | 6-Amino-4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-7-ethoxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848139-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-4-((3-chloro-4-(2-pyridinylmethoxy)phenyl)amino)-7-ethoxy-3-quinolinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848139786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-4-{3-chloro-4-[(pyridin-2-yl)methoxy]anilino}-7-ethoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-7-ethoxyquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Amino-4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-7-ethoxy-3-quinolinecarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7S79C6K63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)









